1-Benzylazepane-4-carbaldehyde, also known as N-benzyl-4-piperidinecarboxaldehyde, is a compound characterized by its unique structural framework, consisting of a piperidine ring substituted with a benzyl group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 203.28 g/mol. The compound appears as a colorless to pale yellow liquid with a melting point range of 145-149 °C and a boiling point of approximately 315.4 °C at atmospheric pressure . It is sensitive to air and should be stored under inert conditions, ideally in a freezer at temperatures below -20 °C .
These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.
Research indicates that 1-benzylazepane-4-carbaldehyde exhibits significant biological activity. It has been studied for its potential as:
The synthesis of 1-benzylazepane-4-carbaldehyde typically involves several steps:
This multi-step synthetic route leverages relatively simple reactions and yields high purity products.
1-Benzylazepane-4-carbaldehyde finds applications in various fields:
Studies on the interactions of 1-benzylazepane-4-carbaldehyde with biological systems have shown potential effects on adrenergic receptors, which may influence cardiovascular responses. Additionally, its role as a precursor for compounds targeting the central nervous system suggests further investigation into its pharmacokinetics and dynamics is warranted.
Several compounds share structural similarities with 1-benzylazepane-4-carbaldehyde, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Benzyl-4-methylpiperidin-3-one | 67686-01-5 | 0.91 |
1-Benzyl-4-methylpiperidin-3-one hydrochloride | 1303968-15-1 | 0.89 |
3-Benzyl-3-piperidinone | 83507-33-9 | 0.85 |
These compounds exhibit variations in their side chains or functional groups but retain the piperidine core structure, which influences their biological activities and chemical reactivity.